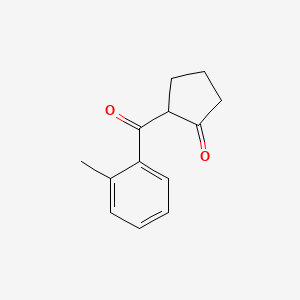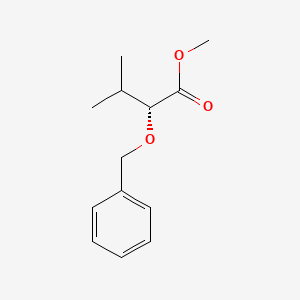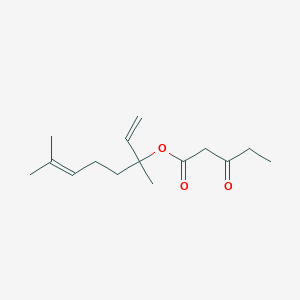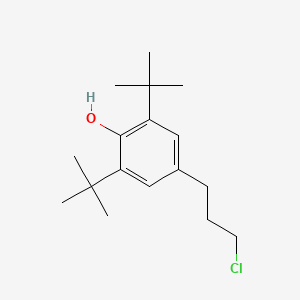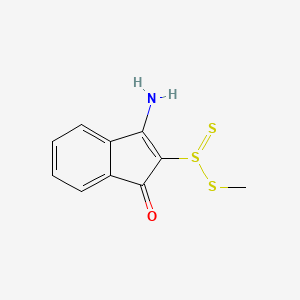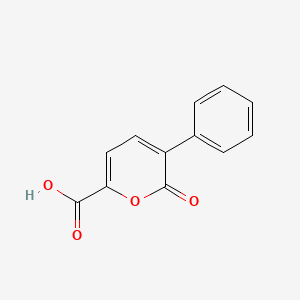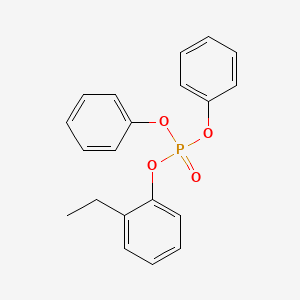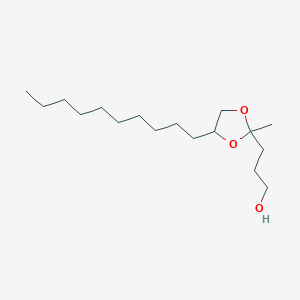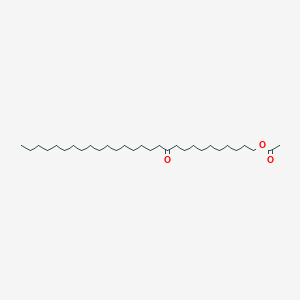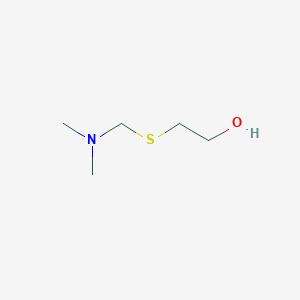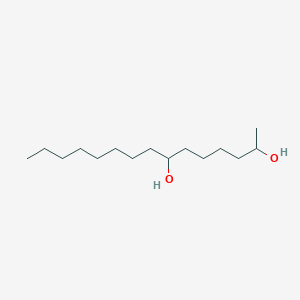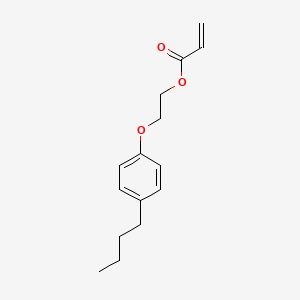
2-(4-Butylphenoxy)ethyl prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Butylphenoxy)ethyl prop-2-enoate is an organic compound with the molecular formula C15H20O3. It is an ester derived from the reaction between 4-butylphenol and ethyl prop-2-enoate. This compound is known for its applications in various fields, including polymer chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Butylphenoxy)ethyl prop-2-enoate typically involves the esterification of 4-butylphenol with ethyl prop-2-enoate. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or ion exchange resin. The reaction conditions include:
Temperature: Typically around 60-80°C
Solvent: Commonly used solvents include toluene or dichloromethane
Catalyst: Sulfuric acid or ion exchange resin
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized to maximize the conversion rate and minimize by-products.
化学反応の分析
Types of Reactions
2-(4-Butylphenoxy)ethyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are commonly employed.
Major Products Formed
Oxidation: Formation of 4-butylphenoxyacetic acid.
Reduction: Formation of 2-(4-butylphenoxy)ethanol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
科学的研究の応用
2-(4-Butylphenoxy)ethyl prop-2-enoate has several applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of polymers with specific properties.
Materials Science: Incorporated into materials to enhance their mechanical and thermal properties.
Biology and Medicine: Investigated for potential use in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its desirable chemical properties.
作用機序
The mechanism of action of 2-(4-Butylphenoxy)ethyl prop-2-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in further biochemical pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with hydrophobic regions of proteins and other biomolecules.
類似化合物との比較
Similar Compounds
Butyl acrylate (BA):
Ethyl acrylate: Another ester used in the production of polymers and copolymers.
Methyl methacrylate (MMA): A related compound used in the production of acrylic plastics and resins.
Uniqueness
2-(4-Butylphenoxy)ethyl prop-2-enoate is unique due to the presence of the butylphenoxy group, which imparts specific hydrophobic and steric properties. This makes it particularly useful in applications requiring enhanced mechanical strength and thermal stability.
特性
CAS番号 |
90960-53-5 |
|---|---|
分子式 |
C15H20O3 |
分子量 |
248.32 g/mol |
IUPAC名 |
2-(4-butylphenoxy)ethyl prop-2-enoate |
InChI |
InChI=1S/C15H20O3/c1-3-5-6-13-7-9-14(10-8-13)17-11-12-18-15(16)4-2/h4,7-10H,2-3,5-6,11-12H2,1H3 |
InChIキー |
BFZNWFUBATYNQT-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CC=C(C=C1)OCCOC(=O)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


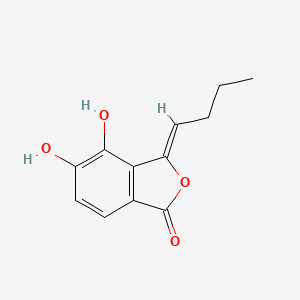
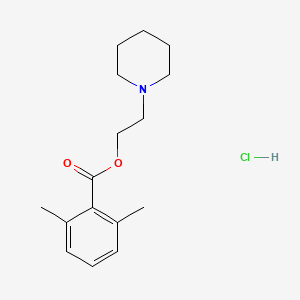
![[2-(3-Oxobut-1-en-1-yl)phenyl]acetic acid](/img/structure/B14358244.png)
